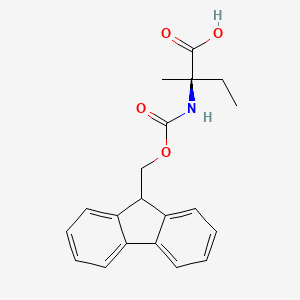

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid is a chiral amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely employed in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.

Mechanism of Action

Target of Action

Fmoc-D-Isovaline, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid, is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-D-Isovaline is the amine group of an amino acid, which it protects during the synthesis process .

Mode of Action

Fmoc-D-Isovaline acts by protecting the amine group of an amino acid during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective activation of the carboxyl group of an amino acid, enabling the formation of peptide bonds without interference from the amine group .

Biochemical Pathways

The use of Fmoc-D-Isovaline is integral to the chemical synthesis of peptides . It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amine group . The Fmoc group, being base-labile, allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . It is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .

Result of Action

The primary result of Fmoc-D-Isovaline’s action is the successful synthesis of peptides. By protecting the amine group, it allows for the selective activation of the carboxyl group of an amino acid, enabling the formation of peptide bonds . After the peptide synthesis is complete, the Fmoc group is removed, revealing the original amine group .

Action Environment

The action of Fmoc-D-Isovaline is influenced by several environmental factors. The stability of the Fmoc group to various treatments allows it to withstand different conditions during peptide synthesis . The rate of Fmoc group removal can be influenced by the concentration of the base used, with a solution of 20% piperidine in N,N-dimethylformamide (DMF) commonly used . The reaction environment, including pH, temperature, and solvent, can also impact the efficiency of peptide synthesis .

Biochemical Analysis

Biochemical Properties

Fmoc-D-isovaline plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during the peptide synthesis process. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions. This protection is essential for the stepwise addition of amino acids to form a peptide chain. The Fmoc group is typically removed using a base such as piperidine, which cleaves the Fmoc group without affecting the peptide bond .

Cellular Effects

Fmoc-D-isovaline influences various cellular processes, particularly in the context of peptide synthesis and drug development. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, Fmoc-D-isovaline can be used to synthesize peptides that modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. These peptides can be used to study the effects of specific amino acid sequences on cell function and to develop new therapeutic agents .

Molecular Mechanism

The mechanism of action of Fmoc-D-isovaline involves the protection of the amino group during peptide synthesis. The Fmoc group is introduced by reacting the amino group with fluorenylmethoxycarbonyl chloride (Fmoc-Cl). This reaction forms a stable carbamate linkage, protecting the amino group from unwanted reactions. The Fmoc group is then removed using a base, such as piperidine, which cleaves the carbamate linkage and releases the free amino group. This process allows for the stepwise addition of amino acids to form a peptide chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-D-isovaline can change over time due to factors such as stability and degradation. Fmoc-D-isovaline is generally stable at room temperature and can be stored for extended periods without significant degradation. The stability of the Fmoc group can be affected by factors such as pH and temperature. In in vitro and in vivo studies, long-term exposure to Fmoc-D-isovaline can lead to changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of Fmoc-D-isovaline can vary with different dosages in animal models. At low doses, Fmoc-D-isovaline is generally well-tolerated and does not cause significant adverse effects. At high doses, it can cause toxic effects, including alterations in cellular function and metabolism. Studies have shown that the threshold for toxic effects varies depending on the specific animal model and the route of administration .

Metabolic Pathways

Fmoc-D-isovaline is involved in various metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of peptides. The Fmoc group is metabolized by enzymes such as flavin-containing monooxygenases, which catalyze the oxidation of the Fmoc group to form more soluble metabolites that can be excreted from the body .

Transport and Distribution

Fmoc-D-isovaline is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, Fmoc-D-isovaline can be localized to specific compartments, such as the cytoplasm or the endoplasmic reticulum, where it participates in peptide synthesis .

Subcellular Localization

The subcellular localization of Fmoc-D-isovaline is influenced by factors such as targeting signals and post-translational modifications. Fmoc-D-isovaline can be directed to specific compartments within the cell, such as the cytoplasm or the endoplasmic reticulum, where it exerts its effects on peptide synthesis. The localization of Fmoc-D-isovaline can affect its activity and function, as well as its interactions with other biomolecules .

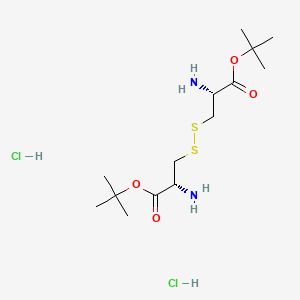

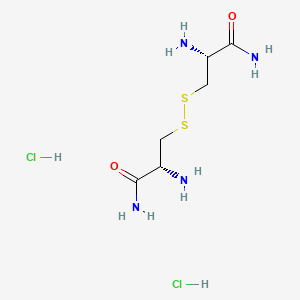

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the amino acid is protected using the fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

Coupling Reaction: The protected amino acid is then coupled with 2-methylbutanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers for efficiency and consistency. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Types of Reactions:

Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino acid.

Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: DCC or DIC with DMAP in dichloromethane (DCM) or DMF.

Major Products:

Deprotection: Free amino acid.

Coupling: Peptides or peptide derivatives.

Scientific Research Applications

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid is extensively used in:

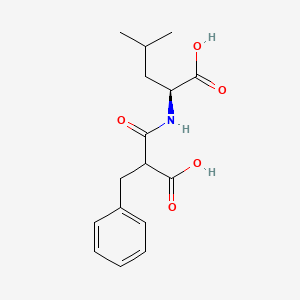

Peptide Synthesis: As a building block in the synthesis of peptides and proteins.

Drug Development: In the design and synthesis of peptide-based drugs.

Bioconjugation: For attaching peptides to other molecules or surfaces for various biochemical applications.

Material Science: In the development of peptide-based materials with specific properties.

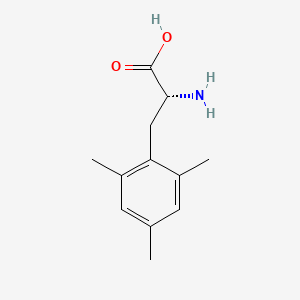

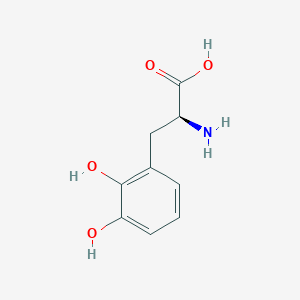

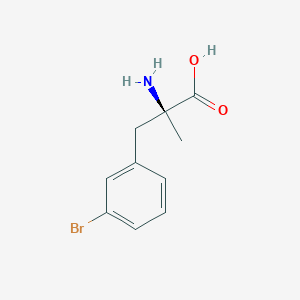

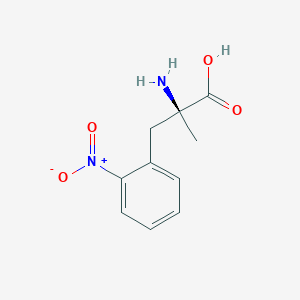

Comparison with Similar Compounds

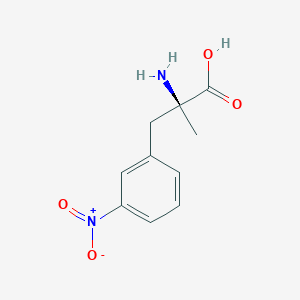

®-2-((((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid): Uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylbutanoic acid: Similar structure but with a phenyl group instead of a methyl group.

Uniqueness:

Fmoc Group: The Fmoc group is more stable and easier to remove under mild conditions compared to other protecting groups like Boc.

Chirality: The ®-configuration provides specific stereochemistry, which is crucial for the biological activity of peptides.

This compound’s unique combination of stability, ease of deprotection, and specific stereochemistry makes it a valuable tool in peptide synthesis and various scientific research applications.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-20(2,18(22)23)21-19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,3,12H2,1-2H3,(H,21,24)(H,22,23)/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSLHAJXIQCMLR-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.